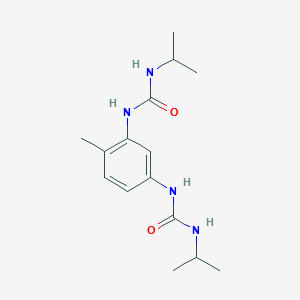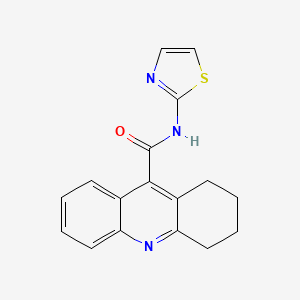
1,1'-(4-Methyl-1,3-phenylene)bis(3-isopropylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea): is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.384 g/mol . This compound is part of a class of chemicals known as ureas, which are characterized by the presence of the functional group -NH-CO-NH-. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C . The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea)
- 1,1’-(4-Methyl-1,3-phenylene)bis(3-methylurea)
- 1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea)
Uniqueness
1,1’-(4-Methyl-1,3-phenylene)bis(3-isopropylurea) is unique due to its specific isopropyl groups , which impart distinct chemical and physical properties compared to its analogs. These properties may include differences in solubility , reactivity , and biological activity , making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
77697-42-8 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-[2-methyl-5-(propan-2-ylcarbamoylamino)phenyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N4O2/c1-9(2)16-14(20)18-12-7-6-11(5)13(8-12)19-15(21)17-10(3)4/h6-10H,1-5H3,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
LTKWNQWNHVKMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)C)NC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)

![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)




![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)



